Hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as This compound . This name reflects its core structure:
- A central ethyl chain ($$-\text{CH}2\text{CH}2-$$) bridging two phosphonate groups ($$-\text{PO}3\text{H}2$$).
- A pyridin-3-yl (3-pyridyl) substituent on the ethyl backbone.
- A hydroxyl group ($$-\text{OH}$$) adjacent to one phosphonate moiety.
The bisphosphonate functional groups are critical to its chemical behavior, enabling strong chelation with metal ions such as calcium. The pyridine ring introduces aromaticity and influences electronic distribution, while the hydroxyl group enhances solubility in polar solvents.
Synonyms and Registry Identifiers in Chemical Databases
This compound is cataloged under multiple aliases and identifiers across chemical repositories:
Properties
IUPAC Name |
hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDJRNMFWXDHID-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NO7P2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Steps:
- Melt Formation : 3-Pyridylacetic acid is combined with phosphorous acid and pyridine hydrochloride, heated to 80–90°C to form a homogeneous melt.
- Phosphorylation : PCl₃ is added dropwise at 70°C, facilitating the formation of bisphosphonate intermediates.
- Hydrolysis : The reaction mixture is treated with water and HCl, followed by crystallization from aqueous isopropanol (IPA).
Key Parameters:
- Yield : ~65–70% after crystallization.
- Purity : ≥97% (confirmed by HPLC).
- Critical Control : Strict temperature regulation (70–75°C) prevents side reactions.
Microwave-Assisted Synthesis
A modernized route (CN102286024A) employs microwave irradiation to accelerate reaction kinetics:
Protocol:
- Intermediate Formation : 3-Pyridylacetic acid is converted to an imide salt (LX-2) via HCl gas treatment in methanol at -15°C.
- Microwave Cyclization : The imide salt undergoes microwave irradiation (100°C, 3 hours) to yield a cyclic intermediate (LX-3).
- Phosphorylation and Hydrolysis : LX-3 reacts with PCl₃ in toluene, followed by aqueous hydrolysis and NaOH neutralization.
Advantages:
- Time Efficiency : Microwave steps reduce reaction time by 40–50%.
- Yield : 56% overall yield, comparable to classical methods.
Solvent-Free and Ionic Liquid Approaches
Recent patents emphasize greener methodologies, eliminating organic solvents:
Method from WO2009003001A2:
- Solvent-Free Melt : 3-Pyridylacetic acid and H₃PO₃ are heated directly at 60–65°C.
- PCl₃ Addition : Introduced without diluents, reducing waste.
- Hydrolysis : Water is added post-reaction, and risedronic acid crystallizes upon cooling.
Ionic Liquid Variation:
- Solvent : 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) replaces traditional solvents.
- Benefits : Enhanced reaction homogeneity and easier product isolation.
Comparative Analysis of Synthesis Routes
The table below summarizes critical metrics across methods:
Purification and Crystallization Techniques
Post-synthesis purification is critical for pharmaceutical-grade risedronic acid:
Strategies:
Chemical Reactions Analysis
Hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate involves its binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption . This inhibition prevents the breakdown of bone tissue, thereby maintaining bone density and strength . The molecular targets include farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway, which is crucial for osteoclast function .
Comparison with Similar Compounds
Fosetyl-Al (Aluminum Tris(ethyl hydrogen phosphonate))
Fosetyl-Al’s ethyl-phosphonate groups enhance soil mobility, whereas risedronate’s pyridinyl moiety improves bone affinity .
Dimethyl Phosphonate Esters
Synthetic phosphonate esters (e.g., dimethyl [2R,3R,4S]-2,4-diphenylpyrrolidin-3-yl]phosphonate) lack therapeutic activity but serve as intermediates in organophosphonate synthesis. Their esterified phosphonate groups reduce polarity compared to risedronate’s ionizable phosphonates .
Sulphonate Analogues
Trisodium 8-Hydroxypyrene-1,3,6-trisulphonate
Sulphonates exhibit higher water solubility due to their strong acidity, whereas phosphonates provide better metal-chelation properties .
Key Research Findings
- Structural Flexibility : Risedronate’s zwitterionic forms optimize bone targeting, while fosetyl-Al’s neutral structure enhances pesticidal uptake .
- Synthetic Utility : Phosphonate esters (e.g., dimethyl derivatives) are pivotal in organic synthesis but lack the bioactivity of bisphosphonates .
- Crystallographic Trends : Hydrogen bonding patterns (e.g., Etter’s graph-set analysis) differ between sulphonates and phosphonates, affecting crystal packing and stability .
Biological Activity
Hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate, also known under the CAS number 105462-24-6, is a compound of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C7H10NNaO7P2
- Molecular Weight : 305.09 g/mol
- CAS Number : 105462-24-6
- Structure : The compound features a phosphonate group which is crucial for its biological activity.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in metabolic pathways. It acts as a competitive inhibitor for enzymes that utilize phosphonate substrates, mimicking natural substrates and effectively disrupting normal biochemical processes.
Antimicrobial Properties
Research indicates that this compound has demonstrated antimicrobial activity against various pathogens. The phosphonate moiety enhances the compound's ability to penetrate bacterial cell walls, leading to effective inhibition of bacterial growth.
Case Studies
- Fosmidomycin Derivatives : Studies on fosmidomycin, a related compound, reveal that phosphonate derivatives can inhibit the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS), crucial in the non-mevalonate pathway of isoprenoid biosynthesis. This inhibition leads to reduced viability in bacterial cultures, suggesting similar potential for this compound .
- Anti-Plasmodial Activity : In vitro studies have shown that compounds with structural similarities exhibit significant anti-plasmodial activity against Plasmodium falciparum. The mechanism involves interference with the parasite's metabolic pathways, particularly those reliant on phosphonates .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests rapid absorption and renal excretion. Its high water solubility facilitates distribution in physiological environments but may also lead to a shorter plasma half-life due to swift renal clearance.
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 305.09 g/mol |
| Solubility | High |
| Half-life | Approximately 1.87 hours |
| Mechanism of Action | Competitive enzyme inhibition |
| Target Enzyme | DXS (1-deoxy-D-xylulose 5-phosphate synthase) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
